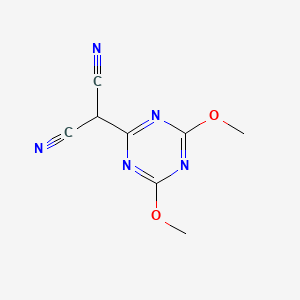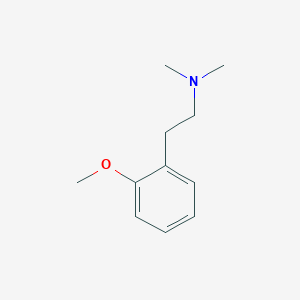![molecular formula C48H42Se6 B14597893 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene CAS No. 61040-44-6](/img/structure/B14597893.png)
1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene is a complex organic compound characterized by its unique structure, which includes multiple benzene rings interconnected by methyleneselanyl groups
Preparation Methods
The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzene core, followed by the introduction of methyleneselanyl groups through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methyleneselanyl groups to methylene groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties, such as conductivity or resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene involves its interaction with molecular targets through its methyleneselanyl groups. These groups can form bonds with various biological molecules, influencing their function and activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Compared to other similar compounds, 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene stands out due to its unique structure and reactivity. Similar compounds include:
Hexakis(methylene)benzene: Lacks the selanyl groups, resulting in different chemical properties.
Hexakis(methylenesulfur)benzene: Contains sulfur instead of selenium, leading to variations in reactivity and applications.
The uniqueness of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene lies in its ability to form stable interactions with a wide range of molecules, making it a versatile compound in scientific research.
Properties
CAS No. |
61040-44-6 |
|---|---|
Molecular Formula |
C48H42Se6 |
Molecular Weight |
1092.7 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(phenylselanylmethyl)benzene |
InChI |
InChI=1S/C48H42Se6/c1-7-19-37(20-8-1)49-31-43-44(32-50-38-21-9-2-10-22-38)46(34-52-40-25-13-4-14-26-40)48(36-54-42-29-17-6-18-30-42)47(35-53-41-27-15-5-16-28-41)45(43)33-51-39-23-11-3-12-24-39/h1-30H,31-36H2 |
InChI Key |
ZMAVNIGTTLNJJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC2=C(C(=C(C(=C2C[Se]C3=CC=CC=C3)C[Se]C4=CC=CC=C4)C[Se]C5=CC=CC=C5)C[Se]C6=CC=CC=C6)C[Se]C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


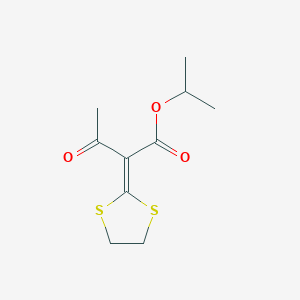
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
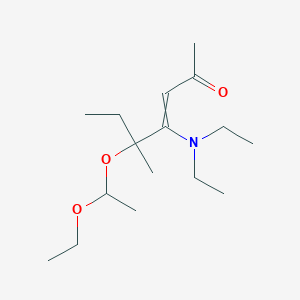
![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
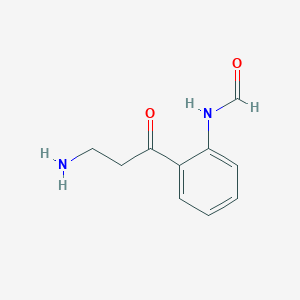
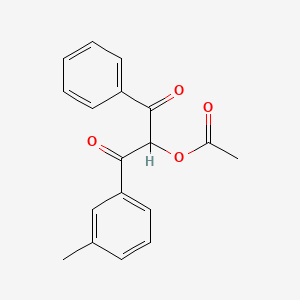
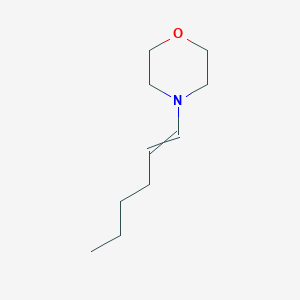
![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)
